molecular formula C20H17ClFN5O2S B2750961 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1208452-80-5

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No.: B2750961
CAS No.: 1208452-80-5
M. Wt: 445.9
InChI Key: WLVDSTGPQVLZPV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group and a 5-chloro-2-methoxyphenyl substituent. The urea linkage connects the aromatic and heterocyclic moieties, a structural motif common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves coupling a phenyl isocyanate with a thiazolo-triazole intermediate, analogous to methods described for related triazole-urea compounds (e.g., via THF-mediated reactions and recrystallization) .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O2S/c1-29-17-7-6-12(21)10-16(17)24-19(28)23-9-8-13-11-30-20-25-18(26-27(13)20)14-4-2-3-5-15(14)22/h2-7,10-11H,8-9H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVDSTGPQVLZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a chloro-substituted methoxyphenyl group with a thiazolo[3,2-b][1,2,4]triazole moiety. The molecular formula is C17H17ClFN6OC_{17}H_{17}ClFN_6O, and it has a molecular weight of 367.83 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .
  • Compounds containing electron-withdrawing substituents on the phenyl ring generally exhibit enhanced antibacterial activity compared to those with electron-donating groups .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into related triazole compounds has shown promising results in inhibiting cancer cell proliferation:

  • Studies have indicated that certain thiazolo[3,2-b][1,2,4]triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
  • The mechanism often involves the inhibition of specific enzymes related to cancer cell growth and survival.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in bacterial resistance mechanisms:

  • Triazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in E. coli, which are critical targets for antibacterial drug development .
  • The inhibition potency was noted to be significantly higher than traditional antibiotics like novobiocin.

Study 1: Antibacterial Efficacy

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The compound's structural modifications were correlated with enhanced antibacterial activity against Escherichia coli and Mycobacterium smegmatis, showing MIC values lower than conventional treatments .

Study 2: Anticancer Activity

In another investigation focusing on triazole compounds' anticancer properties, researchers found that specific derivatives led to significant reductions in cell viability in breast cancer cell lines. The study highlighted the importance of structural features in enhancing cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea can be influenced by several structural factors:

Structural Feature Effect on Activity
Electron-withdrawing groupsIncrease antimicrobial potency
Alkyl chain lengthModulates lipophilicity and membrane penetration
Substituent position on phenylAffects binding affinity to biological targets

Scientific Research Applications

Pharmacological Significance

The pharmacological profile of compounds containing the triazole scaffold has been extensively studied. Triazoles are recognized for their diverse bioactivities, including:

  • Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Anticancer Properties : Certain thiazole and triazole derivatives have demonstrated anticancer activity. Research indicates that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .
  • Antiviral Effects : Triazoles are also explored for their antiviral properties. Their ability to disrupt viral replication makes them candidates for further development against various viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antimicrobial activity. For example, compounds with halogen substitutions often show improved potency against bacterial strains .
  • Chain Length and Composition : Variations in alkyl chain lengths attached to the triazole or thiazole rings can significantly influence biological activity. Shorter chains may enhance solubility and bioavailability while maintaining activity .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a series of 1,2,4-triazole derivatives exhibited MIC values significantly lower than traditional antibiotics against MRSA strains. This suggests that modifications similar to those found in 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea could yield even more potent agents .
  • Anticancer Activity : Research into thiazolidin derivatives revealed that modifications at specific positions could enhance cytotoxicity against various cancer cell lines. This indicates a potential pathway for developing targeted therapies using similar structural frameworks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Triazole/Thiazole Derivatives

Compound A : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (from )

  • Structure : Lacks the fused thiazolo-triazole system but shares a urea bridge connecting phenyl and triazole groups.
  • Synthesis : Prepared via THF-mediated coupling of triazole derivatives with phenyl isocyanates, followed by recrystallization .
  • Key Difference : The absence of a thiazole ring and fluorine substituents may reduce binding affinity compared to the target compound, as fluorination often enhances metabolic stability .

Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from )

  • Structure : Contains a thiazole ring and fluorophenyl groups but uses a pyrazole-triazole system instead of a fused thiazolo-triazole.
  • Structural Insight : X-ray data show partial planarity, with one fluorophenyl group perpendicular to the molecular plane, suggesting conformational flexibility that could influence target engagement .

Fluorinated Urea Pesticides

Flufenoxuron (from ): 1-[4-(2-Chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea

  • Structure : Shares a urea backbone and fluorinated aryl groups but lacks heterocyclic fused systems.
  • Application : Acts as an insect growth regulator by inhibiting chitin synthesis.
  • Key Contrast : The target compound’s thiazolo-triazole moiety may enable interactions with mammalian enzymes (e.g., kinases) rather than insect-specific targets .

Nonpeptide Receptor Antagonists

T0632 (from ): Sodium (S)-3-(1-[2-fluorophenyl]-2,3-dihydro-3-[{3-isoquinolinyl}-carbonyl]amino-6-methoxy-2-oxo-1H-indole)propanoate

  • Structure: Incorporates a 2-fluorophenyl group and heterocyclic systems (isoquinoline) but replaces urea with a carboxamide linkage.
  • Relevance : Demonstrates the importance of fluorophenyl groups in enhancing binding to hydrophobic pockets in receptor antagonists .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Potential Application Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 5-Chloro-2-methoxyphenyl, 2-fluorophenyl Likely urea coupling Kinase inhibition (inferred) -
Compound A () 1,2,4-Triazole Phenyl, thiomethyl linkage THF-mediated coupling Chemosensitizing agents
Compound B () Thiazole-Pyrazole-Triazole Multiple fluorophenyl groups Crystallization from DMF Structural studies
Flufenoxuron () Urea Polychlorinated/fluorinated aryl Not specified Pesticide

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s fused thiazolo-triazole system may require specialized coupling conditions, as seen in ’s triazole-urea synthesis .
  • Safety Profile : Urea derivatives like those in exhibit combustion hazards (toxic fumes), implying similar precautions are necessary for the target compound .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions:

Core Thiazolo-Triazole Formation : Cyclocondensation of 2-aminothiazole derivatives with fluorophenyl-substituted aldehydes under reflux in ethanol, catalyzed by acidic conditions (e.g., acetic acid) .

Urea Linkage : React 5-chloro-2-methoxyaniline with an isocyanate intermediate (e.g., 2-isocyanatoethylthiazolo-triazole) in anhydrous dichloromethane, using triethylamine to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. Key Characterization Techniques :

  • NMR (¹H/¹³C) to confirm substituent positions and urea bond formation.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC (>98% purity threshold for biological assays) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the urea moiety .
  • FT-IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretch at ~3350 cm⁻¹ for urea, C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. What in vitro assays are optimal for evaluating its antifungal and anticancer potential?

Methodological Answer:

  • Antifungal Activity :
    • Broth Microdilution Assay : Test against Candida albicans (ATCC 90028) with fluconazole as a positive control. Report MIC (Minimum Inhibitory Concentration) values .
    • Time-Kill Kinetics : Assess fungicidal vs. fungistatic effects at 2× and 4× MIC over 24–48 hours .
  • Anticancer Activity :
    • MTT Assay : Screen against MCF-7 (breast) and A549 (lung) cancer cell lines. Calculate IC₅₀ values using dose-response curves (0.1–100 μM range) .
    • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Variation :

    • Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity and target binding .
    • Modify the thiazolo-triazole core to thiadiazole or imidazo-triazole analogs and compare activity .
  • SAR Table :

    DerivativeSubstituent (R)MIC (μg/mL) C. albicansIC₅₀ (μM) MCF-7
    Parent2-Fluorophenyl8.212.3
    Derivative A4-CF₃4.18.9
    Derivative B3-OCH₃16.722.5

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol 14α-demethylase) or human topoisomerase II. Prioritize poses with hydrogen bonds to urea NH groups and π-π stacking with fluorophenyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., CYP51 Tyr118) .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays in triplicate under standardized conditions (e.g., RPMI-1640 media for antifungal tests) to minimize variability .
  • Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or isomerization artifacts .
  • Target Selectivity Profiling : Use kinase/phosphatase panels to confirm off-target effects (e.g., EGFR inhibition contributing to cytotoxicity) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the urea NH or methoxy group to improve intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. Characterize via DLS and TEM .

Q. How can metabolic stability be assessed to guide lead optimization?

Methodological Answer:

  • Liver Microsome Assay : Incubate with human/rat microsomes (1 mg/mL) for 60 minutes. Quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms to predict drug-drug interaction risks .

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